molecular formula C20H17F3N2O4S B2504130 2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251604-50-8

2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2504130
CAS RN: 1251604-50-8
M. Wt: 438.42
InChI Key: LGYMINFUXPHFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide" is a derivative of the benzothiazine class, which is known for its diverse biological activities. The structure of this compound suggests that it may have interesting chemical and pharmacological properties due to the presence of the pyrrolidinylcarbonyl group and the trifluoromethoxyphenyl substitution.

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves the reaction of zwitterionic thiolates with sulfenes, as described in the first paper . This method can lead to various heterocyclic compounds, including pyrido[2,1-c][1,4]thiazines, which are structurally related to the compound of interest. The second paper discusses the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxamides, which shares the benzothiazine core with our compound. The synthesis involves the reaction of aminopyridines with an imidazolide precursor, which could be adapted to introduce the pyrrolidinylcarbonyl group.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is crucial for their biological activity. The second paper uses 1H-NMR spectroscopy and X-ray diffraction analysis to confirm the structure of synthesized compounds. These techniques could be applied to determine the precise conformation of the pyrrolidinylcarbonyl and trifluoromethoxyphenyl groups in relation to the benzothiazine core, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzothiazine derivatives is influenced by the substituents on the core structure. The first paper shows that the reaction pathway can be altered by the choice of sulfenes, which could be relevant for modifying the compound of interest to enhance its reactivity or to create new derivatives. The third paper describes the Pummerer rearrangement to synthesize pyrrolo[2,1-c][1,4]benzothiazines, which could be a useful reaction for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are determined by their molecular structure. The fourth paper discusses the cardiovascular effects of tetrahydropyrrolobenzothiadiazine derivatives in rats, indicating that the structure-activity relationship is important for their biological function. The compound of interest may also exhibit unique physical properties due to the presence of the trifluoromethoxy group, which could affect its solubility, stability, and membrane permeability.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development Research in heterocyclic chemistry has led to the synthesis of various benzothiazine derivatives and related compounds. These compounds have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions showcases the potential of combining heterocyclic pharmacophores to enhance biological activity (D. Ashok et al., 2006).

Antimicrobial and Antitumor Activities Several studies have demonstrated the antimicrobial and antitumor potentials of benzothiazine derivatives. The synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety highlight the structural versatility of these compounds in targeting different microbial strains (M. Gouda et al., 2010).

Herbicidal and Pesticidal Applications The development of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities illustrates the agricultural applications of these chemical frameworks. Some compounds within this category have shown promising results in controlling weed growth at low doses, indicating their potential as environmentally friendly herbicides (Han Xu et al., 2012).

Photocatalysis and Green Chemistry Benzothiazine derivatives and related compounds have been explored for their photocatalytic activities, contributing to green chemistry by facilitating organic transformations under mild conditions. The use of s-tetrazine-based molecules for visible-light-driven organic transformations, including the synthesis of benzimidazoles and benzothiazoles, underscores the role of these compounds in energy-efficient chemical processes (S. Samanta et al., 2013).

properties

IUPAC Name

[1,1-dioxo-4-[3-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-7-5-6-14(12-15)25-13-18(19(26)24-10-3-4-11-24)30(27,28)17-9-2-1-8-16(17)25/h1-2,5-9,12-13H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMINFUXPHFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.